A Technical Guide to the Physicochemical Characterization of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
A Technical Guide to the Physicochemical Characterization of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine. While specific experimental data for this compound is not extensively available in public literature, indicating its novelty, this document outlines the critical experimental protocols and theoretical considerations necessary to establish a complete physicochemical profile. Such a profile is fundamental for assessing its potential in drug development, understanding its behavior in biological systems, and establishing a foundation for further research. We will detail methodologies for confirming chemical identity and structure, determining key physical properties such as solubility, pKa, and lipophilicity, and assessing compound stability. This guide is designed to serve as a robust methodological resource for scientists initiating research on this or structurally related novel chemical entities.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This heterocyclic motif is valued for its metabolic stability, capacity to engage in hydrogen bonding, and favorable physicochemical properties that can enhance solubility and bioavailability.[2] The introduction of a bromine atom, a dimethylamino group, and N-methylation, as in the case of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, is anticipated to modulate its electronic properties, basicity, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough physicochemical characterization is the first step in unlocking the therapeutic potential of this and other novel 1,2,4-triazole derivatives.[3][4]
Identity and Structural Elucidation
Prior to any physicochemical assessment, the unambiguous confirmation of the compound's identity and structure is paramount. For 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, a combination of spectroscopic and spectrometric techniques is required.
Chemical Structure
The compound is identified by the CAS Number 1365957-74-9 (for a related structure) and possesses the following structural identifiers.[5] A dihydrochloride salt form is also noted in some commercial sources.[6][7]
-
Molecular Formula: C₅H₉BrN₄
-
SMILES: CN(C)C1=NC(Br)=NN1C
-
InChI Key: GQMDXDAKZOFYGS-UHFFFAOYSA-N[6]
Spectroscopic and Spectrometric Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. The proton NMR should show distinct singlets for the three methyl groups (N1-CH₃, and two N(CH₃)₂ protons). The carbon NMR will confirm the presence of the two triazole ring carbons and the three distinct methyl carbons.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as C-N and C=N stretching vibrations characteristic of the triazole ring.
Predicted and Experimental Physicochemical Properties
Due to the compound's novelty, experimentally derived data is scarce. Therefore, a combination of in silico predictions and standardized experimental determinations is necessary.
| Property | Predicted/Known Value | Experimental Protocol | Rationale and Importance |
| Molecular Weight | 205.05 g/mol | Mass Spectrometry | Fundamental property for all stoichiometric calculations. |
| Physical Form | Solid[6] | Visual Inspection | Affects handling, formulation, and dissolution. |
| Aqueous Solubility | Prediction Dependent | Shake-Flask Method (OECD 105) | Critical for bioavailability; determines dissolution rate and absorption. Low solubility is a major hurdle in drug development. |
| pKa | Prediction Dependent | Potentiometric Titration[8][9][10] | The triazole nitrogens and the exocyclic amine are basic centers. The pKa dictates the ionization state at physiological pH (7.4), which governs solubility, permeability, and receptor binding. |
| Lipophilicity (LogP/LogD) | Prediction Dependent | Shake-Flask Method (OECD 107)[11][12][13] | LogP measures the lipophilicity of the neutral species, while LogD measures it at a specific pH. This parameter is crucial for predicting membrane permeability, protein binding, and overall ADME properties.[14] |
Key Experimental Protocols
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following are detailed, field-proven protocols for characterizing the core properties of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine.
Protocol: Thermodynamic Aqueous Solubility Determination
This protocol uses the gold-standard shake-flask method to determine the equilibrium solubility.
Objective: To determine the thermodynamic solubility of the compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).
Methodology:
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Preparation: Prepare a saturated solution by adding an excess amount of the solid compound to a vial containing a precise volume of pH 7.4 buffer.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Protocol: pKa Determination by Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant.
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups.
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture. The presence of the basic amine and triazole moieties suggests titration with a standardized strong acid (e.g., HCl).[15][16][17][18]
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Add precise increments of the standardized acid titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The inflection points of the titration curve can be determined using the first or second derivative to accurately locate the equivalence points.[8][10]
Protocol: Lipophilicity (LogD₇.₄) Determination
The shake-flask method remains the benchmark for lipophilicity measurement.[12][14]
Objective: To determine the distribution coefficient at pH 7.4 (LogD₇.₄).
Methodology:
-
System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).
-
Distribution: Add a known amount of the compound (from a stock solution in a minimal amount of solvent like DMSO) to a vial containing precise volumes of the prepared n-octanol and buffer.[13]
-
Equilibration: Vigorously shake the vial for a set period to allow for partitioning between the two phases, then let the layers separate completely (centrifugation may be required).[11]
-
Sampling: Carefully take aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).[19]
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability Assessment
Understanding a compound's stability is critical for defining its shelf-life and handling requirements.[20] Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[21]
Key Stability Studies:
-
Aqueous Buffer Stability: Incubate the compound in buffers at various pH values (e.g., pH 2, 7.4, 9) at a set temperature and monitor its concentration over time to assess for hydrolytic degradation.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source to determine its sensitivity to light-induced degradation, as outlined in ICH guideline Q1B.[20]
-
Accelerated Stability: Store the solid compound under stressed conditions (e.g., 40°C / 75% relative humidity) to predict its long-term stability under normal storage conditions.[21][22]
Conclusion
The systematic characterization of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, a novel entity, requires a rigorous and multi-faceted experimental approach. By confirming its structure and then systematically determining its solubility, pKa, lipophilicity, and stability using the gold-standard protocols detailed in this guide, researchers can build the essential data package needed for any subsequent drug discovery and development efforts. This foundational knowledge is indispensable for interpreting biological data, designing formulations, and ultimately assessing the compound's potential as a future therapeutic agent.
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